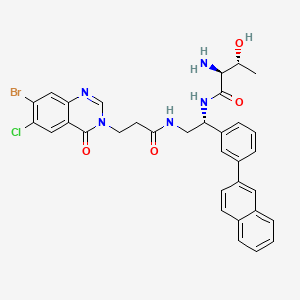
Antibacterial agent 91
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 91 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the spread of harmful bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 91 involves several steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization, distillation, and chromatography to ensure it meets the required standards for commercial use.
化学反応の分析
Types of Reactions
Antibacterial agent 91 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
科学的研究の応用
Antibacterial agent 91 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.
Biology: It is used to study the effects of antibacterial agents on bacterial cell walls and membranes.
Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.
Industry: It is used in the formulation of disinfectants, preservatives, and other antibacterial products.
作用機序
The mechanism of action of Antibacterial agent 91 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
類似化合物との比較
Antibacterial agent 91 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication.
This compound stands out due to its specific targeting of peptidoglycan synthesis and its effectiveness against a broad spectrum of bacterial strains.
特性
分子式 |
C33H31BrClN5O4 |
|---|---|
分子量 |
677.0 g/mol |
IUPAC名 |
(2S,3R)-2-amino-N-[(1R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)propanoylamino]-1-(3-naphthalen-2-ylphenyl)ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C33H31BrClN5O4/c1-19(41)31(36)32(43)39-29(24-8-4-7-22(14-24)23-10-9-20-5-2-3-6-21(20)13-23)17-37-30(42)11-12-40-18-38-28-16-26(34)27(35)15-25(28)33(40)44/h2-10,13-16,18-19,29,31,41H,11-12,17,36H2,1H3,(H,37,42)(H,39,43)/t19-,29+,31+/m1/s1 |
InChIキー |
ZYFJIAPGOHYCRC-FQPFMHBPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
正規SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






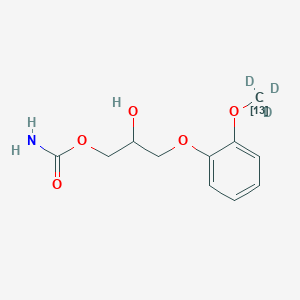
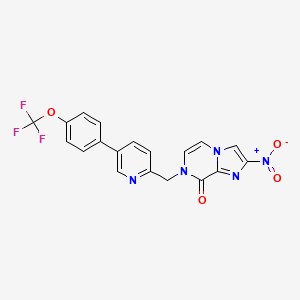
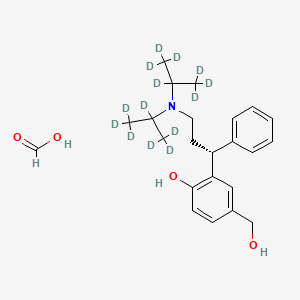

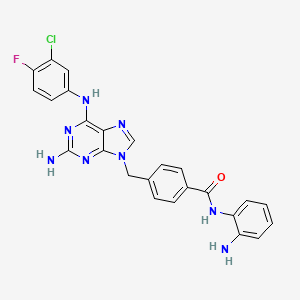

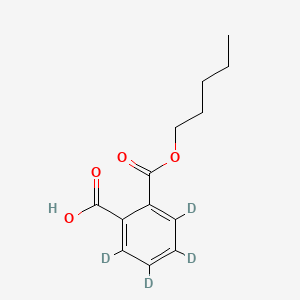
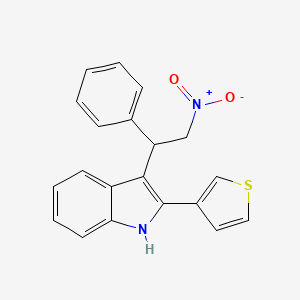
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)

